2-(3-Benzyloxyphenyl)-6-methylbenzoic acid
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Overview
Description
2-(3-Benzyloxyphenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group attached to the phenyl ring and a methyl group at the 6th position of the benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyloxyphenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Benzyloxyphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenolic compounds.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3-Benzyloxyphenyl)-6-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, which may influence the compound’s binding affinity to enzymes or receptors. The methyl group at the 6th position can also affect the compound’s steric and electronic properties, impacting its reactivity and biological activity.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-6-methylbenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(3-Hydroxyphenyl)-6-methylbenzoic acid: Contains a hydroxyl group instead of a benzyloxy group.
2-(3-Chlorophenyl)-6-methylbenzoic acid: Contains a chlorine atom instead of a benzyloxy group.
Uniqueness: 2-(3-Benzyloxyphenyl)-6-methylbenzoic acid is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature may provide distinct advantages in terms of binding affinity and selectivity in various applications.
Properties
IUPAC Name |
2-methyl-6-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-7-5-12-19(20(15)21(22)23)17-10-6-11-18(13-17)24-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKZSSXQHWQIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692212 |
Source
|
Record name | 3'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-46-8 |
Source
|
Record name | 3'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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